molecular formula C20H16F2N4O3 B10797333 3-[4-(Difluoromethoxy)phenyl]-5-(2-phenoxyethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-(2-phenoxyethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797333
M. Wt: 398.4 g/mol
InChI Key: LIQWNTBRXAAMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSM-S-580 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.

Preparation Methods

The synthesis of OSM-S-580 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-580 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-580 may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

OSM-S-580 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-580 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite . The compound acts as a pro-inhibitor, with enzyme-mediated production of an Asn-OSM-S-580 adduct leading to the inhibition of PfAsnRS. Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, providing selectivity for the parasite target.

Comparison with Similar Compounds

OSM-S-580 is compared with other aminothienopyrimidine compounds, such as OSM-S-106 and TCMDC-135294. These compounds share a similar scaffold but differ in their substituents and activity profiles. OSM-S-580 is unique in its specific inhibition of PfAsnRS and its potential for low mammalian cell toxicity . Other similar compounds include:

Properties

Molecular Formula

C20H16F2N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-(2-phenoxyethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C20H16F2N4O3/c21-20(22)29-16-8-6-14(7-9-16)19-25-24-17-12-23-13-18(26(17)19)28-11-10-27-15-4-2-1-3-5-15/h1-9,12-13,20H,10-11H2

InChI Key

LIQWNTBRXAAMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.